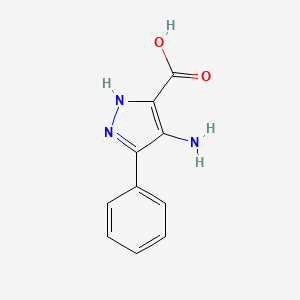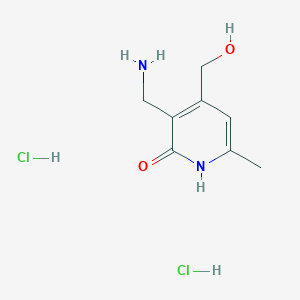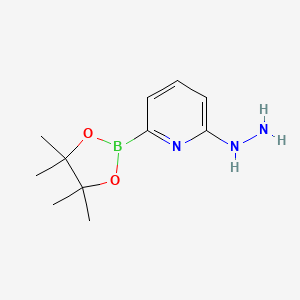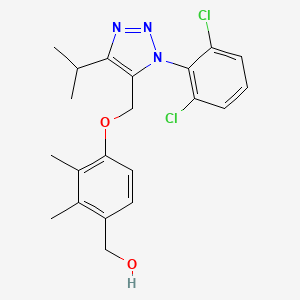
(4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol is a complex organic compound that features a triazole ring, dichlorophenyl group, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added via a Williamson ether synthesis.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, dechlorinated products.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule
Medicine
The compound’s structure suggests it could be a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where triazole-containing compounds have shown efficacy.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the dichlorophenyl group could enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- (4-((1-(2,6-Dichlorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol
- (4-((1-(2,6-Dichlorophenyl)-4-ethyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol
Uniqueness
The uniqueness of (4-((1-(2,6-Dichlorophenyl)-4-isopropyl-1H-1,2,3-triazol-5-yl)methoxy)-2,3-dimethylphenyl)methanol lies in its specific substitution pattern, which can influence its reactivity and interactions. The isopropyl group may confer different steric and electronic properties compared to methyl or ethyl groups, potentially leading to unique biological or chemical behavior.
特性
分子式 |
C21H23Cl2N3O2 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC名 |
[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yltriazol-4-yl]methoxy]-2,3-dimethylphenyl]methanol |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-12(2)20-18(11-28-19-9-8-15(10-27)13(3)14(19)4)26(25-24-20)21-16(22)6-5-7-17(21)23/h5-9,12,27H,10-11H2,1-4H3 |
InChIキー |
QSZZRAYSXJIIDD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1C)OCC2=C(N=NN2C3=C(C=CC=C3Cl)Cl)C(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
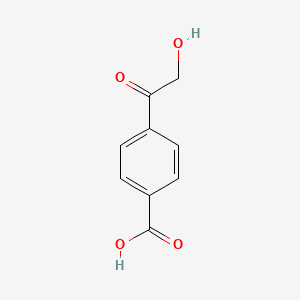
![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)
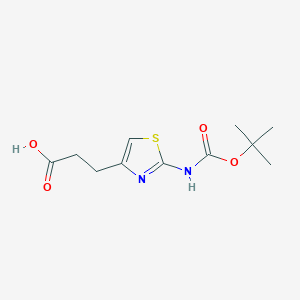
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
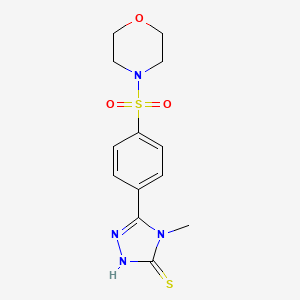

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
![3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one](/img/structure/B11764304.png)
